3-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrochloride
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Overview
Description
3-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrochloride is a chemical compound that features a benzodioxole ring substituted with a chloromethyl group and a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrochloride typically involves multi-step organic reactions. One common method includes the chloromethylation of a benzodioxole derivative, followed by the introduction of a fluoropyridine group. The reaction conditions often require the use of catalysts such as zinc chloride and solvents like dichloromethane. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzodioxole derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
3-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Chemical Synthesis: The compound is a valuable building block in organic synthesis for creating complex molecules.
Mechanism of Action
The mechanism of action of 3-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The fluoropyridine moiety can enhance the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-[6-(Bromomethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrobromide
- 3-[6-(Iodomethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydroiodide
- 3-[6-(Methyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine
Uniqueness
3-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrochloride is unique due to the presence of both a chloromethyl group and a fluoropyridine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. The hydrochloride salt form also enhances its stability and solubility, which is advantageous for both research and industrial purposes.
Properties
IUPAC Name |
3-[6-(chloromethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2.ClH/c14-4-8-1-11(9-3-10(15)6-16-5-9)13-12(2-8)17-7-18-13;/h1-3,5-6H,4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGAZWVIYRCQIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)C3=CC(=CN=C3)F)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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